N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]pyridine-4-carbohydrazide
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Overview
Description
Preparation Methods
Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Oxidation and Reduction: It is relatively stable and does not easily undergo oxidation or reduction.
Substitution: It is commonly used to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which is less reactive than acid chlorides but easier to handle.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules, including peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
Carbonyldiimidazole acts by facilitating the formation of amide bonds between carboxylic acids and amines. The reaction mechanism involves the activation of the carboxylic acid by Carbonyldiimidazole, forming an intermediate that reacts with the amine to produce the amide and release carbon dioxide .
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to facilitate peptide coupling without the need for highly reactive and hazardous reagents like thionyl chloride. Similar compounds include:
Phosgene: Highly reactive and hazardous, used in similar coupling reactions.
Imidazole: A component of Carbonyldiimidazole, used in various organic synthesis reactions.
Carbonyldiimidazole stands out due to its ease of handling and relatively mild reaction conditions compared to other coupling reagents.
Properties
IUPAC Name |
N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14(10-5-7-16-8-6-10)18-17-9-13-11-3-1-2-4-12(11)15(20)21-13/h1-9,17H,(H,18,19)/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTKIOFQGCXQHW-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNNC(=O)C3=CC=NC=C3)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/NNC(=O)C3=CC=NC=C3)/OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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